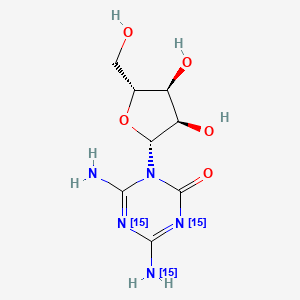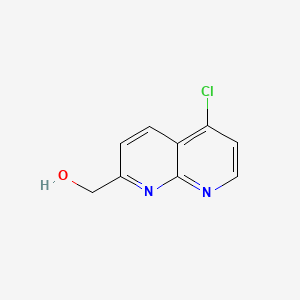
(5-Chloro-1,8-naphthyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-1,8-naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,8-naphthyridin-2-yl)methanol can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of naphthyridines involve optimizing reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-1,8-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-2-carboxylic acids, while substitution reactions can produce various substituted naphthyridines.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-1,8-naphthyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.
Wirkmechanismus
The mechanism of action of (5-Chloro-1,8-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core, used to treat bacterial infections.
Pagoclone: An anxiolytic agent from the cyclopyrrolone family, related to naphthyridines.
Uniqueness
(5-Chloro-1,8-naphthyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike gemifloxacin, which is primarily used as an antibiotic, this compound has broader applications in materials science and industry.
Eigenschaften
Molekularformel |
C9H7ClN2O |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
(5-chloro-1,8-naphthyridin-2-yl)methanol |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-4-11-9-7(8)2-1-6(5-13)12-9/h1-4,13H,5H2 |
InChI-Schlüssel |
LUPLGMDVGMLHCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2N=C1CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


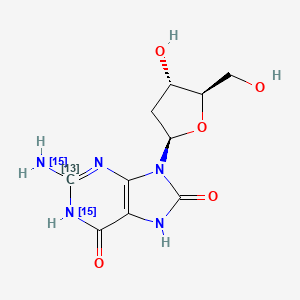
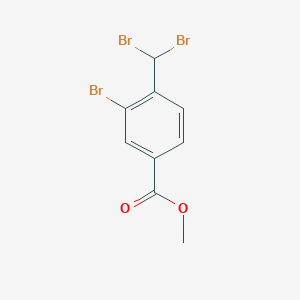
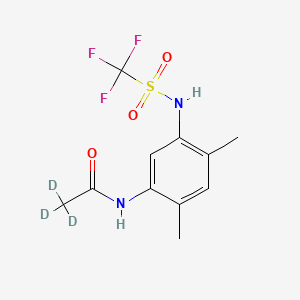
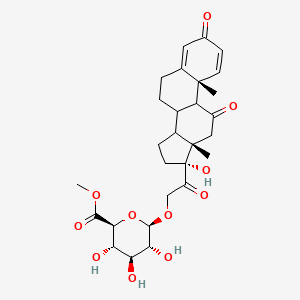
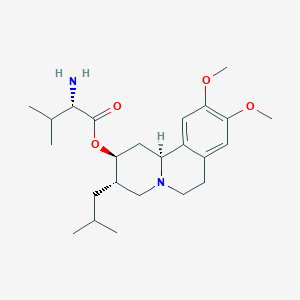
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)


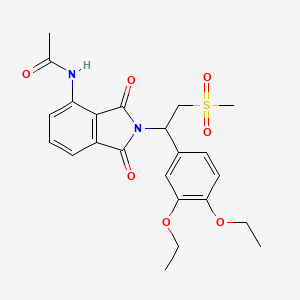

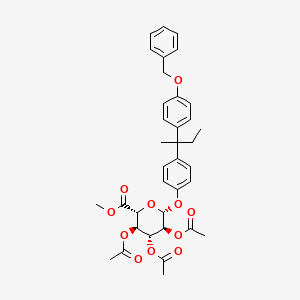
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
